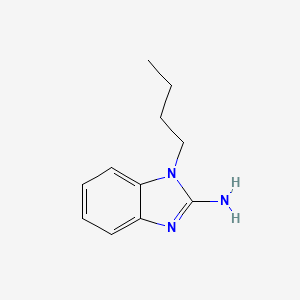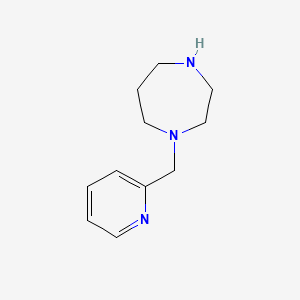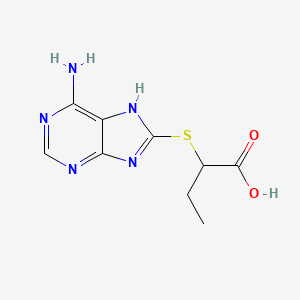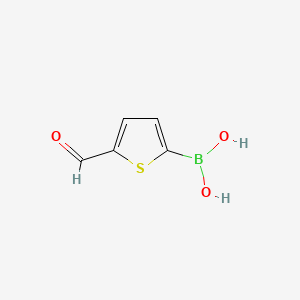![molecular formula C10H10Cl2O3S B1303814 1-[2,3-Dichlor-4-(ethylsulfonyl)phenyl]-1-ethanon CAS No. 338982-46-0](/img/structure/B1303814.png)
1-[2,3-Dichlor-4-(ethylsulfonyl)phenyl]-1-ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone is an organic compound with the molecular formula C10H10Cl2O3S It is characterized by the presence of two chlorine atoms, an ethylsulfonyl group, and a ketone functional group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone has several scientific research applications:
Chemistry:
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes, which can be useful in biochemical research.
Protein Labeling: It can be used to label proteins for detection and analysis.
Medicine:
Drug Development: It is investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may have therapeutic properties that are explored in preclinical studies.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agriculture: It can be employed in the synthesis of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzene and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as triethylamine to facilitate the substitution reaction.
Procedure: The ethylsulfonyl chloride is added dropwise to a solution of 2,3-dichlorobenzene in an inert solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Products: Oxidation typically results in the formation of carboxylic acids or sulfonic acids.
Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Products: Reduction can lead to the formation of alcohols or amines, depending on the specific conditions.
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions or amines.
Products: Substitution reactions yield various substituted derivatives of the original compound.
Wirkmechanismus
The mechanism of action of 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone can be compared with similar compounds such as:
1-[2,3-Dichloro-4-(methylsulfonyl)phenyl]-1-ethanone: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and applications.
1-[2,3-Dichloro-4-(propylsulfonyl)phenyl]-1-ethanone: The presence of a propylsulfonyl group can lead to differences in physical and chemical properties.
1-[2,3-Dichloro-4-(butylsulfonyl)phenyl]-1-ethanone: The butylsulfonyl group introduces further variations in the compound’s characteristics.
Eigenschaften
IUPAC Name |
1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c1-3-16(14,15)8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJLOYYENFZIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237836 |
Source


|
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-46-0 |
Source


|
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)




![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)
